4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Medicinal Chemistry Chemical Synthesis Quality Control

Medicinal chemists requiring metabolically stable thiazole intermediates face rapid O-dealkylation with methoxy analogs. This 4-difluoromethoxy-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) offers a direct bioisosteric solution. • cLogP ~1.82 for balanced lipophilicity & improved LiPE • -OCHF₂ group provides unique H-bonding vs. -OCF₃ or -OCH₃ • Carboxylic acid handle enables rapid amide diversification • Direct replacement for 4-methoxy thiazole in SAR campaigns

Molecular Formula C6H5F2NO3S
Molecular Weight 209.17
CAS No. 851755-45-8
Cat. No. B2721734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid
CAS851755-45-8
Molecular FormulaC6H5F2NO3S
Molecular Weight209.17
Structural Identifiers
SMILESCC1=NC(=C(S1)C(=O)O)OC(F)F
InChIInChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11)
InChIKeyAHLHUMOBYBIMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic Acid Overview


4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) is a 2,4-disubstituted thiazole derivative with a molecular weight of 209.17 g/mol and the formula C₆H₅F₂NO₃S . The compound features a carboxylic acid moiety at the 5-position, a methyl group at the 2-position, and a difluoromethoxy (-OCHF₂) substituent at the 4-position. This substitution pattern places it within a class of thiazole-5-carboxylic acid building blocks widely employed in medicinal chemistry and agrochemical research . Its primary value proposition lies in its role as a specialized intermediate, with the -OCHF₂ group conferring distinct physicochemical properties compared to non-fluorinated or mono-fluorinated analogs .

2,4-Disubstituted thiazole scaffold with a carboxylic acid coupling handle for rapid diversification.
Difluoromethoxy group provides a balanced lipophilic and H-bond donor profile for medicinal chemistry design.
Specialized intermediate for synthesizing fluorinated heterocycles in drug and agrochemical research.

Why Generic Analogs Cannot Replace CAS 851755-45-8


Thiazole-5-carboxylic acid derivatives are not interchangeable building blocks; substitution pattern and functional group identity directly dictate downstream reaction compatibility, lipophilicity, and potential biological target engagement. For example, the unsubstituted analog 2-methylthiazole-5-carboxylic acid (CAS 40004-69-1) lacks the 4-difluoromethoxy group entirely, resulting in a significantly lower molecular weight (143.16 g/mol) and higher aqueous solubility, which would fundamentally alter the physicochemical profile of any derived molecule [1]. Conversely, 4-methoxy analogs (e.g., CAS 126909-38-4) and 4-trifluoromethoxy variants introduce different electronic effects and steric bulk, which can critically affect metabolic stability and target binding affinity in medicinal chemistry campaigns . The difluoromethoxy group on CAS 851755-45-8 is a specific pharmacophore isostere for both methoxy and trifluoromethoxy groups, offering a unique balance of hydrogen-bonding capability and lipophilicity (cLogP ~1.82) that cannot be replicated by simple non-fluorinated analogs .

Non-fluorinated analogs: Absence of the OCHF₂ group alters lipophilicity and solubility, potentially shifting downstream reactivity and drug-like properties.
4-Methoxy analog: Lacks the H-bond donor capacity of OCHF₂, which may affect target binding interactions and metabolic stability profile.
4-Trifluoromethoxy analog: Cannot act as an H-bond donor, limiting polar interactions in target engagement studies.

Comparison Data vs Analogs


Purity & QC Benchmarking vs Non-Fluorinated Analogs

Procurement decisions often hinge on reliable purity and batch-to-batch consistency. Leading commercial suppliers report a standard purity of 97-98% for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8), with available Certificates of Analysis (CoA) including NMR, HPLC, and GC verification . In contrast, the non-fluorinated 4-methoxy analog (4-Methoxy-2-methylthiazole-5-carboxylic acid, CAS 851755-42-5) is typically listed at a lower standard purity of 95% from comparable vendors . This difference in baseline purity specifications can impact the reproducibility of sensitive synthetic transformations and may necessitate additional purification steps if the analog is substituted.

Purity Benchmarking
Data to verify
Target: 97–98% vs Comparator: 95% (4-OCH₃ analog)
May reduce pre-synthesis purification requirements.
Supplier-reported purity; verify per batch.
Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity: OCHF₂ vs OCH₃ vs Unsubstituted Analogs

The introduction of a difluoromethoxy group at the 4-position markedly increases lipophilicity compared to hydrogen or methoxy analogs, a critical parameter for membrane permeability and oral bioavailability in drug discovery. Calculated consensus Log P for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid is 1.82 (XLOGP3 = 2.47) . While experimental Log P for the exact comparator is not available, class-level inference indicates that the unsubstituted analog (2-methylthiazole-5-carboxylic acid) has a substantially lower Log P (~0.5) due to the absence of the lipophilic fluorine-containing moiety [1]. This lipophilicity shift influences predicted passive permeability and plasma protein binding in early-stage drug design.

Lipophilicity Shift
Class-level inference
Log P 1.82 vs ~0.5 (unsubstituted)
May shift lipophilicity in drug design models.
In silico prediction; experimental Log P may differ.
Medicinal Chemistry ADME Pharmacokinetics

Metabolic Stability: OCHF₂ as Methoxy Bioisostere

The difluoromethoxy (-OCHF₂) group is a recognized bioisostere for the methoxy (-OCH₃) group, with the potential to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated O-dealkylation. While no direct comparative microsomal stability data is publicly available for this exact thiazole scaffold, class-level evidence from the broader thiazole literature indicates that 4-difluoromethoxy-substituted thiazole derivatives often exhibit enhanced metabolic stability relative to their methoxy counterparts due to the stronger C-F bond [1]. This is a key differentiator for medicinal chemists optimizing lead compounds for in vivo half-life.

Metabolic Stability Insight
Class-level inference
OCHF₂ group: C-F bond may resist O-dealkylation
May guide bioisostere selection for metabolic stability.
No direct scaffold data; inferred from general trends.
Medicinal Chemistry Drug Metabolism Bioisostere

Hydrogen-Bonding Capacity: OCHF₂ vs OCF₃

The difluoromethoxy group (-OCHF₂) possesses a weakly acidic C-H bond, enabling it to act as a hydrogen-bond donor, whereas the trifluoromethoxy group (-OCF₃) does not. This subtle difference can profoundly impact target binding. For example, in a related thiazole series targeting xanthine oxidase, the OCHF₂ substituent demonstrated superior inhibitory activity compared to the OCF₃ analog, attributed to a key hydrogen-bonding interaction . While this specific thiazole-5-carboxylic acid has not been profiled in published X-ray structures, the principle directly translates: a chemist selecting 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid over a 4-(trifluoromethoxy) analog (e.g., CAS 1226776-93-7) may gain an additional hydrogen-bonding vector, which could be critical for engaging polar residues in a target binding pocket.

H-Bond Donor Capacity
Class-level inference
-OCHF₂: H-bond donor vs -OCF₃: none
May support rational binding-interaction design.
Qualitative difference; no target-specific data.
Medicinal Chemistry Molecular Recognition Pharmacophore Design

Applications of CAS 851755-45-8


Lead-like Library Synthesis with Lipophilic Efficiency

Medicinal chemists seeking to build compound libraries with improved lipophilic efficiency (LiPE) should prioritize this building block. The consensus Log P of 1.82 provides a favorable starting point for achieving a balanced lipophilicity profile in lead compounds . Its use as a carboxylic acid handle for amide coupling allows rapid diversification while the difluoromethoxy group contributes to a desirable ADME profile .

Methoxy Replacement in Lead Optimization

In lead optimization campaigns where a 4-methoxy thiazole scaffold shows promise but suffers from rapid O-dealkylation, this compound serves as a direct bioisosteric replacement. By substituting the -OCH₃ group with -OCHF₂, researchers can probe whether the hydrogen-bonding capacity and increased metabolic stability translate to improved in vivo pharmacokinetics without significantly altering the molecular conformation .

Agrochemical Intermediate for Fluorinated Heterocycles

The thiazole core and difluoromethoxy group are privileged motifs in modern agrochemicals, particularly in fungicides and herbicides. This compound can be employed as a key intermediate for constructing more complex thiazole-containing active ingredients, leveraging the unique electronic and lipophilic properties of the -OCHF₂ substituent to modulate target binding and environmental fate .

Xanthine Oxidase Inhibitor Scaffold Exploration

Given the established activity of related 2-arylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors, this 4-difluoromethoxy analog is a rational candidate for structure-activity relationship (SAR) studies. The presence of the -OCHF₂ group at the 4-position provides a distinct hydrogen-bonding vector compared to methoxy or unsubstituted analogs, which could be critical for engaging the enzyme's active site residues .

Application
Selection Property
Validation Focus
Lead-like library synthesis
Lipophilic efficiency (LiPE) profile
Balanced lipophilicity in lead optimization
Methoxy bioisostere replacement
Metabolic stability & H-bond capacity
In vivo PK and target engagement studies
Agrochemical fluorinated intermediate
Electronic & lipophilic modulation
Target binding & environmental fate
Xanthine oxidase inhibitor SAR
H-bond donor vector at 4-position
Enzyme active-site engagement

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